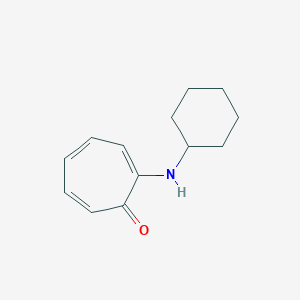
N'-(2-naphthoyloxy)-4-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-naphthoyloxy)-4-pyridinecarboximidamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is one of the most commonly used synthetic cannabinoids in research, and its popularity stems from its high potency and selectivity for the CB1 receptor. JWH-018 has been used extensively in scientific research to investigate the mechanisms of action and physiological effects of synthetic cannabinoids.
作用機序
JWH-018 acts as a CB1 receptor agonist, which means that it binds to and activates the receptor. This leads to the activation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). These signaling pathways ultimately lead to the physiological effects of JWH-018, including altered pain perception, motor function, and memory.
Biochemical and Physiological Effects
JWH-018 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is associated with reward and addiction. JWH-018 has also been shown to impair spatial memory and motor function in animal models. Additionally, JWH-018 has been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One advantage of using JWH-018 in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to investigate the effects of synthetic cannabinoids on the central nervous system with a high degree of specificity. However, one limitation of using JWH-018 is its potential for abuse and dependence. Researchers must take precautions to ensure that the compound is used only for scientific purposes and is not diverted for illicit use.
将来の方向性
There are many future directions for research on JWH-018 and synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and reduced potential for abuse. Additionally, researchers are interested in investigating the long-term effects of synthetic cannabinoids on the central nervous system, including their effects on cognitive function and addiction. Finally, there is interest in investigating the potential therapeutic applications of synthetic cannabinoids, particularly for the treatment of pain and neurological disorders.
合成法
The synthesis of JWH-018 involves the reaction of 2-naphthoyl chloride with 4-pyridinecarboxylic acid hydrazide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure JWH-018.
科学的研究の応用
JWH-018 has been used extensively in scientific research to investigate the mechanisms of action and physiological effects of synthetic cannabinoids. It has been shown to have high affinity and selectivity for the CB1 receptor, which is the primary target of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. JWH-018 has been used to study the effects of synthetic cannabinoids on the central nervous system, including their effects on memory, motor function, and pain perception.
特性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-16(13-7-9-19-10-8-13)20-22-17(21)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYUIOGSQVZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)ON=C(C3=CC=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O/N=C(/C3=CC=NC=C3)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(naphthalen-2-ylcarbonyl)oxy]pyridine-4-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)



![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
